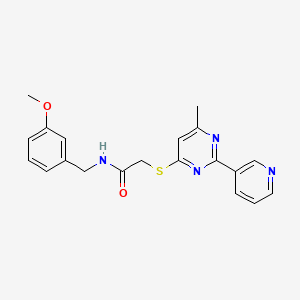

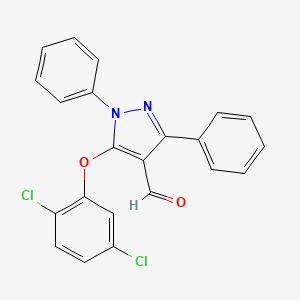

4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and two phenyl groups, which are aromatic hydrocarbons . One of the phenyl groups is substituted with a chlorine atom and a methyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it’s reacted. The retrieved data does not provide specific information about the chemical reactions of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and reactivity. The retrieved data does not provide specific information about the physical and chemical properties of this compound .科学的研究の応用

Synthesis of New Amides

The synthesis of new carboxylic acid amides featuring an N-methylpiperazine fragment has been explored through various reactions. Notably, the synthesis of 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide and its subsequent reactions have paved the way for the creation of substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides. These compounds are crucial intermediates in the synthesis of the antileukemic agent imatinib and its isomers, highlighting their significance in medicinal chemistry research (E. Koroleva, et al., 2011).

Anticancer and Anti-5-Lipoxygenase Agents

A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized, showcasing potential as anticancer and anti-5-lipoxygenase agents. These compounds, generated through condensation of carboxamide with aromatic aldehydes, have been tested for their cytotoxic properties against HCT-116 and MCF-7 cancer cell lines, as well as for their 5-lipoxygenase inhibition activities, demonstrating their therapeutic potential (A. Rahmouni, et al., 2016).

Antimycobacterial Activity

Research on 5-chloro-N-phenylpyrazine-2-carboxamides has revealed their significant in vitro activity against Mycobacterium tuberculosis, with the molecular structure tolerating various substituents while maintaining antimycobacterial activity. These findings underscore the potential of these compounds in addressing tuberculosis, with certain derivatives showing promising activity levels and reduced cytotoxicity, marking them as potential leads for developing new antimycobacterial agents (J. Zítko, et al., 2013).

Serotonin Ligands

The investigation into arylpiperazine derivatives has identified compounds with high affinity for 5-HT1A serotonin receptors. By substituting the aryl portion and adjusting the 4-substituent, researchers have developed agents with significant potential for studying mood disorders, contributing to our understanding of serotonin's role in mental health (R. Glennon, et al., 1988).

Endosomolytic Polymers

Poly(amido-amine)s (PAAs) carrying ter-amino groups and a carboxyl group per repeating unit have been synthesized, demonstrating nontoxicity and pH-dependent hemolysis, most notably at pH 5.5. This study highlights the importance of PAAs' physicochemical properties in their biological activity, particularly their potential as endosomolytic polymers for drug delivery systems (P. Ferruti, et al., 2000).

作用機序

特性

IUPAC Name |

4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c1-14-7-8-15(19)13-17(14)21-9-11-22(12-10-21)18(23)20-16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFIZMXHPZYFTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-N-(4-methoxyphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2849633.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2849636.png)

![[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2849643.png)

![N-(1-cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2849644.png)

![1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2849648.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849649.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/no-structure.png)